

# Isavuconazonium sulfate N-Nitroso impurity analysis

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## Compound Focus: Isavuconazonium Sulfate

CAS No.: 946075-13-4

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## Analytical Method at a Glance

The following table summarizes the key parameters for a sensitive LC-MS/MS method developed for the determination of NNIS in **Isavuconazonium sulfate** drug substance [1].

Parameter	Specification
Analytical Technique	LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)
Instrument	Sciex-4500 (Q-trap)
Objective	Quantification of N-Nitroso Isavuconazonium Sulfate (NNIS)
Column	Kinetix F5 100A° (150mm x 4.6mm, 2.6µm)
Run Time	20 minutes
Flow Rate	0.5 mL/min
LOD (Limit of Detection)	1.32 ppb
LOQ (Limit of Quantification)	4.0 ppb

Parameter	Specification
Specification Limit	48 ppb
Key Performance	Precise, selective, accurate, and specific

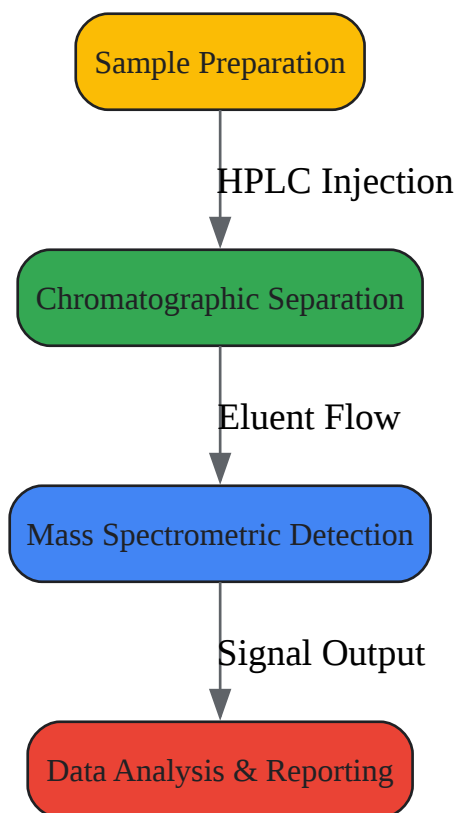
## Troubleshooting Common Issues

Here are answers to some frequently encountered problems during NNIS analysis.

Question	Answer & Solution
<b>What should I do if my signal is weak or inconsistent?</b>	Verify the MS instrument calibration and check the ion source conditions. Ensure the sample solution is stable; the developed method has demonstrated suitable solution stability [1].
<b>How can I confirm the identity of the NNIS peak in my sample?</b>	Use a certified reference standard. Several suppliers provide N-Nitroso Isavuconazonium Sulfate with comprehensive characterization data (including COA, 1H-NMR, and Mass Spectrometry) to confirm peak identity [2] [3] [4].
<b>Why is controlling this impurity so critical?</b>	NNIS is a Nitroso Drug Substance Related Impurity (NDSRI) classified as a potential genotoxic carcinogen. Regulatory agencies like the FDA and EMA strictly enforce control of such impurities to parts-per-billion (ppb) levels [5].
<b>Where does this impurity come from?</b>	NNIS can form during the synthesis, storage, or handling of Isavuconazonium sulfate API, often through the reaction of the API with nitrosating agents [3].
<b>What is the primary use of the NNIS standard?</b>	It is used as a reference standard for Analytical Method Development (AMV), Method Validation, Quality Control (QC), and regulatory filings like ANDA [2] [4] [6].

## Detailed Experimental Protocol

For scientists setting up the method, here is a more detailed workflow based on the published procedure [1].



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## 1. Sample and Standard Preparation

- **Sample:** Prepare the **Isavuconazonium sulfate** drug substance solution at an appropriate concentration.
- **Standard:** Accurately weigh and dilute a certified **N-Nitroso Isavuconazonium Sulfate** reference standard to create calibration standards, including a standard at the **LOQ (4.0 ppb)** and others to cover the expected range up to the specification limit (48 ppb) [1]. Use the same solvent for both standards and samples.

## 2. Chromatographic Separation (HPLC)

- **Column:** Use a **Kinetix F5 (100Å) column** with dimensions 150 mm × 4.6 mm and a particle size of 2.6 μm.
- **Mobile Phase:** The specific composition is not detailed in the search results, but a F5 column (pentafluorophenyl phase) suggests a reversed-phase method. You will need to develop a mobile phase system (e.g., a gradient of water and organic solvent like methanol or acetonitrile, possibly with modifiers) that provides adequate separation.

- **Flow Rate:** Set to **0.5 mL/min**.
- **Run Time:** The total method runtime is **20 minutes** [1].

### 3. Mass Spectrometric Detection (MS/MS)

- **Instrument:** Use a **Sciex-4500 Q-trap** mass spectrometer.
- **Ionization:** Typically, Electrospray Ionization (ESI) in positive mode is used for such compounds.
- **Detection Mode:** Operate in Multiple Reaction Monitoring (MRM) mode. You must optimize the MS parameters (ion spray voltage, temperature, gas flows) and select the specific precursor ion → product ion transitions for both Isavuconazonium and NNIS to achieve high sensitivity and selectivity [1].

**4. Method Validation** The method has been validated to be precise, selective, accurate, and specific. Ensure your implementation includes tests for [1]:

- **Precision:** Demonstrating low variability in repeated measurements.
- **Accuracy:** Through spike-recovery experiments, showing that added amounts of NNIS can be accurately quantified.
- **Specificity:** Proving that the method can distinguish NNIS from the API and any other potential impurities.
- **Solution Stability:** Verifying that the sample solution does not degrade during the analysis.

## Key Technical Considerations

- **Regulatory Compliance:** When sourcing reference standards, ensure they come with a comprehensive **Certificate of Analysis (CoA)** and full characterization data (1H-NMR, MS, HPLC) that meets the requirements of regulatory bodies like the FDA and EMA [3] [4] [6].
- **Sensitivity is Paramount:** Given the carcinogenic potential of nitrosamines and their low permitted limits, the method's ability to detect and quantify at **ppb** levels is its most critical feature [1] [5].

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